2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chloro-2-fluorophenyl group and a 3,5-dimethyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The 4-chloro-2-fluorophenyl group can be introduced via a substitution reaction using appropriate halogenated precursors and coupling reagents.
Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Scientific Research Applications
2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenylboronic acid: Shares the 4-chloro-2-fluorophenyl group but differs in the rest of the structure.
2-Fluorophenylacetic acid: Contains the fluorophenyl and acetic acid moieties but lacks the pyrazole ring.
Uniqueness
2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the combination of its pyrazole ring with the 4-chloro-2-fluorophenyl and acetic acid groups
Properties
Molecular Formula |
C13H12ClFN2O2 |
---|---|
Molecular Weight |
282.70 g/mol |
IUPAC Name |
2-[1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H12ClFN2O2/c1-7-10(6-13(18)19)8(2)17(16-7)12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,18,19) |
InChI Key |
SANDFPLGAXXSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)F)C)CC(=O)O |
Origin of Product |
United States |
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